methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate
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Overview
Description
Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core
Preparation Methods
The synthesis of methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the benzoylamino group and the esterification to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .
Chemical Reactions Analysis
Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate can be compared with other similar compounds, such as:
Pyrano[2,3-b]pyrans: These compounds share a similar core structure but differ in functional groups and substitution patterns.
Benzoylamino derivatives:
Properties
IUPAC Name |
methyl 4-(3-benzamido-2,5-dioxopyrano[3,2-c]pyridin-6-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-22(28)15-7-9-16(10-8-15)25-12-11-19-17(21(25)27)13-18(23(29)31-19)24-20(26)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWYLMDPSHAIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C(C(=O)O3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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